2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole
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Overview
Description
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a phenylethenyl group attached to the phenyl ring, which is further connected to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the Wittig reaction, where an aldehyde or ketone is treated with a phosphorous ylide to form an olefin . This reaction is particularly useful for forming carbon-carbon double bonds, which are present in the phenylethenyl group of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(2-phenylethenyl)-: This compound shares a similar phenylethenyl group but lacks the oxazole ring.
2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol: Another similar compound with a phenylethenyl group and additional methyl groups.
Uniqueness
2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole is unique due to the presence of both the phenylethenyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61371-46-8 |
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Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-[4-(2-phenylethenyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C17H13NO/c1-2-4-14(5-3-1)6-7-15-8-10-16(11-9-15)17-18-12-13-19-17/h1-13H |
InChI Key |
JMTDRVAHTGFRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC=CO3 |
Origin of Product |
United States |
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